molecular formula C7H8N2OS B056272 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole CAS No. 122686-03-7

4-Isothiocyanato-5-propan-2-yl-1,2-oxazole

Cat. No. B056272
M. Wt: 168.22 g/mol
InChI Key: CPIQZNUODBYMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the oxazole family of heterocyclic compounds and contains an isothiocyanate functional group. This compound has shown promising results in various scientific research applications, including in the fields of medicine, biology, and chemistry.

Mechanism Of Action

The mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells. Apoptosis is a natural process of programmed cell death that occurs in multicellular organisms. It is a crucial process for maintaining the balance between cell proliferation and cell death. Inducing apoptosis in cancer cells is a promising approach for the development of new anticancer agents.

Biochemical And Physiological Effects

4-Isothiocyanato-5-propan-2-yl-1,2-oxazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of various enzymes and proteins, including proteasomes, histone deacetylases, and DNA methyltransferases. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole in lab experiments include its unique properties, its ability to induce apoptosis in cancer cells, and its versatility as a reagent for the synthesis of other compounds. However, there are also limitations to its use in lab experiments. These include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for the research on 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole. Some possible future directions include:
1. Further studies on the mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its potential use as an anticancer agent.
2. Development of new synthetic methods for the preparation of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its analogs.
3. Investigation of the potential use of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole as a reagent for the synthesis of other compounds.
4. Studies on the potential toxicity of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its effects on human health.
5. Development of new formulations and delivery systems for 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole for use in medical applications.

Synthesis Methods

The synthesis of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole involves the reaction of 2-amino-2-propanol with carbon disulfide to form the corresponding dithiocarbamate salt. This salt is then treated with methanesulfonyl chloride to form the corresponding mesylate salt. The mesylate salt is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. Finally, the oxalyl chloride derivative is treated with 2-amino-5-propan-2-yl-1,3-oxazole to form 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole.

Scientific Research Applications

The unique properties of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole have made it a popular compound for scientific research. It has been used in various scientific research applications, including in the fields of medicine, biology, and chemistry. In medicine, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In biology, it has been used to study the mechanism of action of various enzymes and proteins. In chemistry, it has been used as a reagent for the synthesis of other compounds.

properties

CAS RN

122686-03-7

Product Name

4-Isothiocyanato-5-propan-2-yl-1,2-oxazole

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

4-isothiocyanato-5-propan-2-yl-1,2-oxazole

InChI

InChI=1S/C7H8N2OS/c1-5(2)7-6(8-4-11)3-9-10-7/h3,5H,1-2H3

InChI Key

CPIQZNUODBYMGI-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=NO1)N=C=S

Canonical SMILES

CC(C)C1=C(C=NO1)N=C=S

synonyms

Isoxazole, 4-isothiocyanato-5-(1-methylethyl)- (9CI)

Origin of Product

United States

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